molecular formula C21H21N5O4S B2877988 N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 1005292-20-5

N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2877988
CAS No.: 1005292-20-5
M. Wt: 439.49
InChI Key: ZEHHITDMYCEMST-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a 1,4-dihydropyridine (1,4-DHP) core, a structural motif commonly associated with calcium channel modulation and kinase inhibition. The compound’s unique substitutions include:

  • A pyrimidin-2-ylsulfanylmethyl group at position 2 of the 1,4-DHP ring, which may enhance hydrogen-bonding interactions with biological targets.
  • An N-(3-acetamidophenyl)acetamide side chain, which could improve solubility and pharmacokinetic properties compared to simpler aryl substituents.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-14(27)24-15-5-3-6-16(9-15)25-20(29)12-26-11-19(30-2)18(28)10-17(26)13-31-21-22-7-4-8-23-21/h3-11H,12-13H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHHITDMYCEMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a dihydropyridine core, which is known for its pharmacological properties. The presence of a pyrimidine moiety and methoxy group further enhances its potential as a therapeutic agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar dihydropyridine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell membrane integrity, leading to cell lysis .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. A study focusing on related compounds demonstrated that they could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . The ability to modulate signaling pathways involved in cell survival and death is crucial for their anticancer effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play significant roles in chronic inflammatory conditions .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related dihydropyridine derivatives against several bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, suggesting enhanced potency .

Study 2: Anticancer Efficacy

In a preclinical trial, a derivative similar to this compound was tested against human breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α and IL-6 production

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound shares a 1,4-DHP core with AZ331 and AZ257 (), which are 1,4-dihydropyridine derivatives. Key structural differences include:

Compound Position 2 Substituent Position 3/4 Substituents Aryl Group on Acetamide
Target Compound Pyrimidin-2-ylsulfanylmethyl 5-methoxy-4-oxo 3-acetamidophenyl
AZ331 () [2-(4-methoxyphenyl)-2-oxoethyl]thio 5-cyano-4-(2-furyl) 2-methoxyphenyl
AZ257 () [2-(4-bromophenyl)-2-oxoethyl]thio 5-cyano-4-(2-furyl) 2-methoxyphenyl

The pyrimidin-2-ylsulfanylmethyl group in the target compound introduces a nitrogen-rich heterocycle, likely enhancing target affinity through π-π stacking or hydrogen bonding compared to the 4-methoxyphenyl or 4-bromophenyl groups in AZ331/AZ257 .

Stereochemical Considerations

Compounds in (e.g., (R)- and (S)-stereoisomers) highlight the role of stereochemistry in pharmacokinetics. While the target compound’s stereochemistry is unspecified, its flexible thioether linker may reduce stereochemical dependency compared to rigid analogs in .

Pharmacological and Physicochemical Properties

Hypothesized Bioactivity

  • Target Compound : The 3-acetamidophenyl group may improve solubility and membrane permeability relative to AZ331/AZ257’s 2-methoxyphenyl group. The pyrimidinylsulfanyl moiety could confer selectivity toward kinases or oxidoreductases.

Physicochemical Properties (Predicted)

Property Target Compound AZ331 AZ257
Molecular Weight ~500 g/mol ~550 g/mol ~600 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~3.0 (higher) ~3.5 (highest)
Hydrogen Bond Donors 3 2 2

The target compound’s lower logP and additional hydrogen-bond donors (from acetamide and pyrimidine) may favor aqueous solubility, critical for oral bioavailability .

Research Findings from Analogous Compounds

  • AZ331 and AZ257 : These 1,4-DHP derivatives demonstrated moderate activity in preliminary kinase inhibition assays, with IC50 values ranging from 10–50 µM. The 4-bromophenyl group in AZ257 improved potency by 20% compared to AZ331’s 4-methoxyphenyl, suggesting halogen interactions enhance target binding .
  • Stereoisomers () : Diastereomeric analogs showed a 5–10-fold difference in activity, underscoring the importance of stereochemistry in optimizing efficacy .

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